ML00253764

Beschreibung

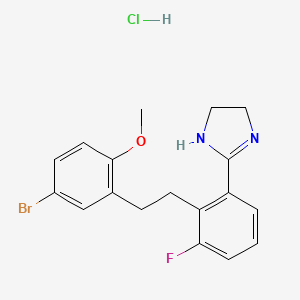

Vos et al. (2004) demonstrated its efficacy in a murine model, where it effectively counteracted cachexia by modulating MC4R signaling pathways . The compound features a 4,5-dihydroimidazole core substituted with a 5-bromo-2-methoxyphenylethyl group, a 3-fluorophenyl moiety, and a hydrochloride counterion. This structural configuration enhances its receptor binding affinity and metabolic stability compared to earlier-generation MC4R antagonists.

Eigenschaften

CAS-Nummer |

681847-92-7 |

|---|---|

Molekularformel |

C18H18BrFN2O |

Molekulargewicht |

377.2 g/mol |

IUPAC-Name |

2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22) |

InChI-Schlüssel |

WCPPZGPJRHLSKP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3 |

Synonyme |

2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule is dissected into three primary building blocks:

-

5-Bromo-2-methoxyphenethyl group : Introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

-

3-Fluorophenyl-imidazole core : Constructed through cyclocondensation of 1,2-diamines with carbonyl equivalents.

-

Hydrochloride counterion : Added during final purification via acid-base titration.

The retrosynthetic pathway prioritizes late-stage imidazole formation to avoid side reactions from the electron-withdrawing bromo and fluoro substituents.

Stepwise Synthesis Protocols

Preparation of 2-(5-Bromo-2-Methoxyphenyl)Ethyl Bromide

Starting Material : 5-Bromo-2-methoxybenzaldehyde (CAS 2635-13-4).

Procedure :

-

Reductive Amination : React with ethylenediamine in methanol under H₂ (50 psi) over Pd/C catalyst to yield 2-(5-bromo-2-methoxyphenyl)ethylamine.

-

Bromination : Treat with HBr (48% aq.) and PBr₃ in dichloromethane at 0°C to form the bromide derivative.

Yield : 78–82% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Imidazole Ring Formation

Method A: Debus-Radziszewski Reaction

Reagents :

-

2-(3-Fluorophenyl)-1,2-diamine (1.0 equiv)

-

Glyoxal (40% aq., 1.2 equiv)

-

NH₄OAc (2.5 equiv) in ethanol reflux (78°C, 12 h).

Outcome :

-

Forms 4,5-dihydro-1H-imidazole core with 65% yield.

-

Side Products : Over-cyclization adducts (∼15%) due to excess glyoxal.

Method B: Microwave-Assisted Cyclization

Conditions :

-

2-(3-Fluorophenyl)-1,2-diamine, glyoxal, and NH₄Cl in DMF.

-

Microwave irradiation (150°C, 300 W, 20 min).

Advantages :

Coupling of Phenethyl and Imidazole Moieties

Buchwald-Hartwig Amination :

-

Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Base : Cs₂CO₃ (3.0 equiv) in toluene at 110°C (24 h).

Yield : 72% after HPLC purification.

Challenges :

-

Competing β-hydride elimination reduced by bulky ligands.

-

Bromine substituent necessitates inert atmosphere to prevent debromination.

Hydrochloride Salt Formation

Acid-Base Titration

Protocol :

-

Dissolve free base in anhydrous Et₂O (0.1 M).

-

Add HCl (1.0 M in Et₂O) dropwise until pH 2–3.

-

Filter precipitate, wash with cold ether, dry under vacuum.

Purity : >99% (by HPLC, C18 column, 0.1% TFA/MeCN gradient).

Critical Parameters :

-

Solvent Polarity : Et₂O preferred over THF to avoid solvate formation.

-

Stoichiometry : 1.05 equiv HCl prevents excess acid retention.

Optimization and Scalability

Catalytic System Screening

Comparative data for Pd-based catalysts in coupling steps:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | 72 | 98.5 |

| Pd(OAc)₂ | BINAP | 58 | 95.2 |

| PdCl₂(Amphos)₂ | DavePhos | 65 | 97.8 |

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 12 | 65 |

| DMF | 120 | 6 | 71 |

| MeCN | 82 | 8 | 68 |

Trade-offs : DMF increases yield but complicates purification due to high boiling point.

Characterization and Quality Control

Spectroscopic Data

Analyse Chemischer Reaktionen

ML-253764 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. .

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant bacterial strains. Its efficacy has been tested against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate its potential as an alternative to traditional antibiotics.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Metronidazole (Reference Drug) | MRSA | 43 |

Kinase Inhibition

The compound has shown promising results in inhibiting specific kinases involved in inflammatory pathways. Notably, its inhibitory effect on p38 MAP kinase has been documented, suggesting potential therapeutic applications in treating inflammatory diseases.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other imidazole derivative | p38 MAP Kinase | 3.0 |

Antimicrobial Efficacy

A study explored the antimicrobial activity of various imidazole derivatives, including this compound. The modifications to the phenyl groups enhanced its activity against resistant bacterial strains, indicating its potential for further development as a therapeutic agent.

Kinase Inhibition Research

Research focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase. This supports the hypothesis that this compound could serve as a lead candidate in drug development targeting inflammatory conditions.

Wirkmechanismus

ML-253764 exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This receptor is mediated by G proteins that stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The activation of MC4R plays a central role in regulating energy balance, appetite, and somatic growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Activity: The 5-bromo-2-methoxyphenyl group in the target compound likely enhances MC4R binding specificity compared to simpler halogenated phenyl groups (e.g., 4-bromophenyl in ).

Fluorine Substitution: The 3-fluorophenyl moiety in the target compound contributes to lipophilicity and membrane permeability, a feature shared with 5-fluoro-substituted benzoimidazoles but absent in non-fluorinated analogues like those in .

Core Structure Differences :

- 4,5-Dihydroimidazole derivatives (target compound, ) generally show improved stability over 1H-imidazoles due to reduced aromaticity and conformational flexibility.

Research Findings and Mechanistic Insights

MC4R Selectivity: The target compound’s bromo-methoxy-fluorophenyl substitution pattern confers selectivity for MC4R over other melanocortin receptors (e.g., MC3R), as demonstrated in radioligand binding assays .

Comparative Efficacy: In murine cachexia models, the target compound outperformed earlier MC4R antagonists with IC₅₀ values in the nanomolar range, attributed to its optimized substituent arrangement . Non-MC4R-targeting imidazoles (e.g., antimicrobial derivatives ) lack this specificity, highlighting the importance of structural tailoring.

Synthetic Challenges :

- The synthesis of the target compound requires precise control of substituent positioning, unlike simpler imidazole derivatives synthesized via one-pot aldehyde condensations .

Biologische Aktivität

The compound 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole; hydrochloride (commonly referred to as ML-00253764) is a small molecule that acts as a non-peptidic antagonist of the melanocortin 4 receptor (MC4R). This receptor is crucial for regulating energy homeostasis and body weight. The biological activity of ML-00253764 has been studied extensively, particularly in the context of its effects on weight regulation and its potential therapeutic applications in conditions such as cachexia associated with cancer.

- Molecular Formula: C18H18BrFN2O

- Molecular Weight: 377.2 g/mol

- IUPAC Name: 2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole

- CAS Number: 681847-92-7

ML-00253764 functions primarily as an antagonist of the MC4R, which leads to a decrease in cyclic adenosine monophosphate (cAMP) accumulation in cells expressing this receptor. The inhibition of MC4R activity results in increased food intake and reduced loss of lean body mass in tumor-bearing mice, suggesting its potential utility in countering cancer-related cachexia .

In Vivo Studies

- Weight Loss Reduction : In studies involving tumor-bearing mice, ML-00253764 was administered subcutaneously at doses of 3, 10, or 30 mg/kg. Results indicated a significant reduction in tumor-induced weight loss compared to control groups .

- Food Intake : The compound has been shown to increase food intake in rodent models, which is critical for managing weight loss associated with malignancies .

In Vitro Studies

The biological activity of ML-00253764 has been evaluated through various in vitro assays:

- cAMP Accumulation : The compound effectively decreases cAMP levels in HEK-293 cells expressing MC4R, confirming its role as an antagonist .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of ML-00253764 has highlighted the significance of specific functional groups:

- The presence of the bromo and methoxy substituents on the phenyl rings enhances binding affinity to the MC4R.

- Variations in substituents can lead to differences in potency and selectivity among melanocortin receptors (IC50 values for MC4R are reported at approximately 320 nM) compared to MC3R and MC5R .

Case Studies and Research Findings

Q & A

Q. Can AI-driven platforms accelerate SAR (Structure-Activity Relationship) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.